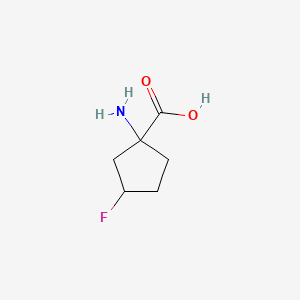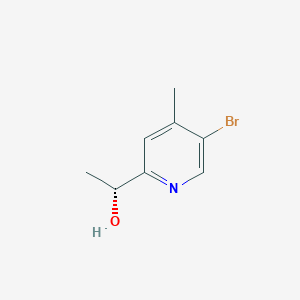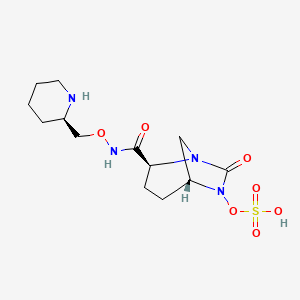
(3R)-3-amino-3-(4-pyridin-2-ylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-amino-3-(4-pyridin-2-ylphenyl)propanoic acid is an organic compound that features a pyridine ring attached to a phenyl group, which is further connected to an amino acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(4-pyridin-2-ylphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the formation of 3-aminopyrroles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-amino-3-(4-pyridin-2-ylphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and pyridine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens and nucleophiles. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the amino and pyridine moieties.
Applications De Recherche Scientifique
(3R)-3-amino-3-(4-pyridin-2-ylphenyl)propanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (3R)-3-amino-3-(4-pyridin-2-ylphenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may act as an inhibitor of receptor tyrosine kinases, thereby affecting cell signaling and growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride: An alanine derivative with similar structural features.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyridine ring fused to a pyrimidine ring, exhibiting diverse biological activities.
Substituted 3-(pyridin-2-yl)phenylamino derivatives: These compounds have herbicidal activity and are structurally related to (3R)-3-amino-3-(4-pyridin-2-ylphenyl)propanoic acid.
Uniqueness
This compound is unique due to its specific configuration and the presence of both amino and pyridine groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C14H14N2O2 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(4-pyridin-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C14H14N2O2/c15-12(9-14(17)18)10-4-6-11(7-5-10)13-3-1-2-8-16-13/h1-8,12H,9,15H2,(H,17,18)/t12-/m1/s1 |
Clé InChI |
DYICSBWPWIHVKR-GFCCVEGCSA-N |
SMILES isomérique |
C1=CC=NC(=C1)C2=CC=C(C=C2)[C@@H](CC(=O)O)N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate](/img/structure/B13907839.png)

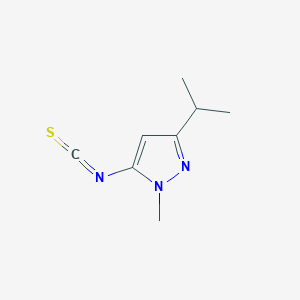
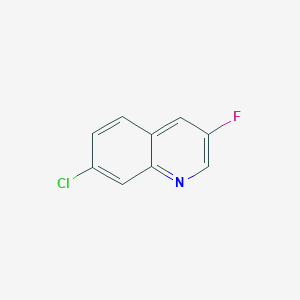
![4-[(E)-1-cyano-2-phenylethenyl]benzonitrile](/img/structure/B13907858.png)
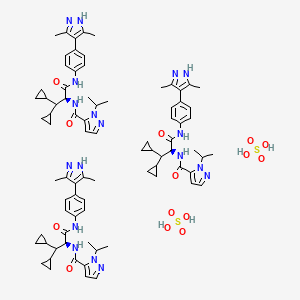
![6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B13907863.png)
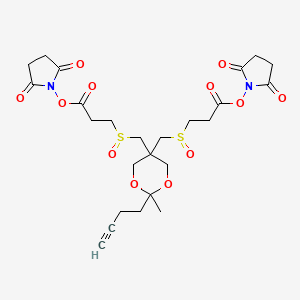
![Methyl furo[3,2-b]pyridine-3-carboxylate](/img/structure/B13907866.png)
